molecular formula C19H21N5O B12277175 2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12277175
M. Wt: 335.4 g/mol
InChI Key: QOCBKWFUZHLOJL-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole core, a pyrazine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including reaction time, temperature, and pressure, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For instance, oxidation of the benzodiazole core may yield corresponding quinones, while reduction of the pyrazine moiety may produce dihydropyrazine derivatives .

Scientific Research Applications

2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole include:

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C19H21N5O/c1-19(2,3)18-22-14-6-4-5-7-16(14)24(18)13-11-23(12-13)17(25)15-10-20-8-9-21-15/h4-10,13H,11-12H2,1-3H3

InChI Key

QOCBKWFUZHLOJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NC=CN=C4

Origin of Product

United States

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